molecular formula C7H9N3O B8686657 N-hydroxy-6-methyl-3-Pyridinecarboximidamide

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Cat. No.: B8686657
M. Wt: 151.17 g/mol
InChI Key: UDXMAQYWYAORDW-UHFFFAOYSA-N
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Description

N’-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The compound’s structure includes a hydroxylamine group attached to a nicotinic acid derivative, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with hydroxylamine. The process can be summarized as follows:

    Starting Materials: 6-methylnicotinic acid and hydroxylamine.

    Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydroxamic acid derivative.

    Procedure: The 6-methylnicotinic acid is dissolved in the alcohol solvent, and hydroxylamine is added. The mixture is heated to promote the reaction, and the product is isolated through crystallization or other purification methods.

Industrial Production Methods

Industrial production of N’-hydroxy-6-methylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: Industrial purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.

    Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted hydroxamic acids.

Scientific Research Applications

N’-hydroxy-6-methylnicotinimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry and catalysis.

    Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methylnicotinimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, resulting in altered gene expression and potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-6-methylnicotinamide: Similar structure but lacks the imidamide group.

    N-hydroxy-6-methylnicotinic acid: Similar but with a carboxylic acid group instead of the imidamide group.

    N-hydroxy-6-methylpyridine-3-carboxamide: Another hydroxamic acid derivative with a different substitution pattern.

Uniqueness

N’-hydroxy-6-methylnicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit HDACs makes it a valuable compound in various research fields.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-6-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)

InChI Key

UDXMAQYWYAORDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxylamine (Aldrich, 0.765 g, 10 mmol) in ethanol (10 mL) was treated with a solution 6-methylnicotinonitrile (Aldrich, 12.8 g, 100 mmol) in ethanol (10 mL). The reaction mixture was heated to reflux for 3 hours and then cooled to room temperature. The solvent was removed under vacuum and the residue was purified with flash column chromatography (5% methanol/dichloromethane) give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 2.2 (s, 3 H), 6.02 (bs, 2 H), 7.59 (m, 1 H), 8.06-8.0 (m, 2 H), 10.2 (s, 1 H) ppm; MS (DCI/NH3) m/z 152 (M+H)+.
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

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